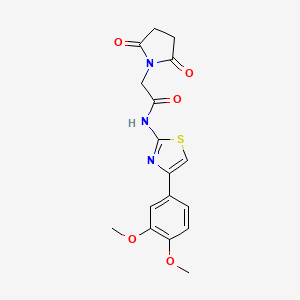
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazole derivatives are often synthesized and studied for their potential therapeutic applications, including anti-inflammatory and antioxidant properties . The structure of thiazole compounds can be characterized using various spectroscopic techniques, such as FT-IR, UV–Vis, NMR, and X-ray diffraction, which provide detailed information about their molecular and electronic properties .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the formation of the thiazole ring and subsequent functionalization at various positions on the ring. For example, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)acetamides involves the formation of the thiazole core followed by the introduction of an acetamide group . The synthesis process is often confirmed and characterized by spectroscopic methods, including NMR and mass spectrometry, to ensure the correct structure and purity of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often determined using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For instance, a related thiazole compound was found to crystallize in the monoclinic space group with specific unit cell dimensions, and the acetamide group forms distinct dihedral angles with the phenyl and thiazole rings . These structural details are crucial for understanding the compound's interactions and reactivity.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiazole ring and the functional groups attached to it. The reactivity can be influenced by the electronic properties of the substituents, which can be studied using density functional theory (DFT) calculations. These calculations help predict the molecule's behavior as an electrophile or nucleophile and its interactions with other molecules, such as DNA bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, including their thermodynamic properties, can be calculated at different temperatures. These properties are influenced by the molecule's stability, which can be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. The compound's electrophilic and nucleophilic nature can be further investigated through molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis . Additionally, the compound's potential biological activities, such as antioxidant and anti-inflammatory effects, can be evaluated through various bioassays .
Applications De Recherche Scientifique
Inhibitory Properties
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a similar compound, has shown significant potential as an inhibitor of PI3Kα and mTOR, both in vitro and in vivo. These findings are particularly relevant in the context of developing new treatments for diseases where these pathways are implicated (Stec et al., 2011).
Corrosion Inhibition
Compounds with structural similarities to the subject compound have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These studies are crucial for understanding how such compounds can protect materials against corrosion, a significant concern in various industrial applications (Yıldırım & Cetin, 2008).
Anticancer Activity
Another compound, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related, have been synthesized and shown potential antitumor activity in vitro against various human tumor cell lines. This research is pivotal in the ongoing quest for new, effective anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Thiazole-based polythiophenes, related in structure, have been studied for their optoelectronic properties. These findings are particularly relevant for the development of new materials for electronic and photovoltaic applications (Camurlu & Guven, 2015).
Insecticidal Activity
Research on heterocycles incorporating a thiadiazole moiety, similar to the compound , has demonstrated insecticidal activity against the cotton leafworm. This line of study is crucial for developing new, effective pest control strategies (Fadda et al., 2017).
Propriétés
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-12-4-3-10(7-13(12)25-2)11-9-26-17(18-11)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYIROXKOXODNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)


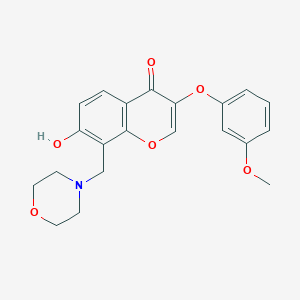
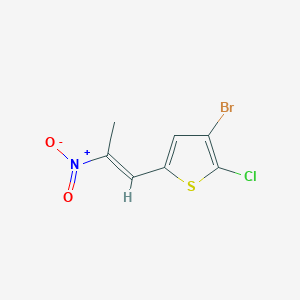
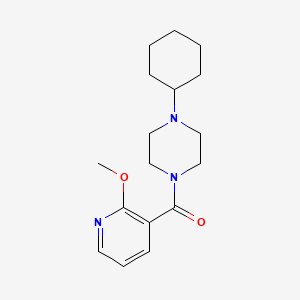
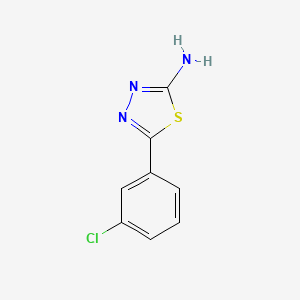
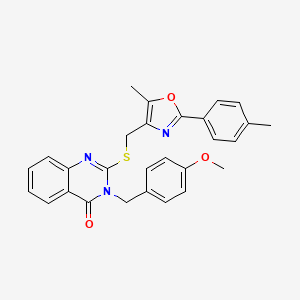
![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

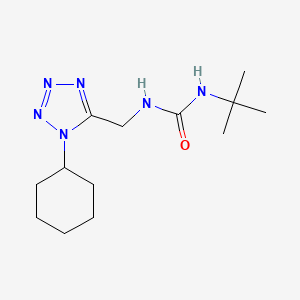
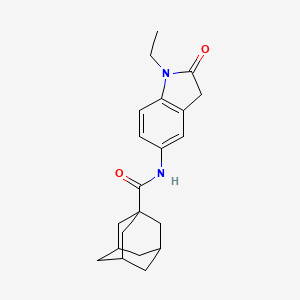
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)